Lavendustin C

Vue d'ensemble

Description

Lavendustin C est un inhibiteur puissant de plusieurs enzymes clés, notamment la protéine kinase II dépendante du calcium/calmoduline (CaMK II), la tyrosine kinase associée au récepteur du facteur de croissance épidermique (EGFR) et la kinase pp60c-src. Il est connu pour son rôle significatif dans l'inhibition de ces kinases, ce qui en fait un composé précieux dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la pharmacologie .

Applications De Recherche Scientifique

Lavendustin C has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study enzyme inhibition and protein interactions.

Biology: this compound is employed in cellular studies to investigate signal transduction pathways and cellular responses to kinase inhibition.

Medicine: It has potential therapeutic applications in cancer research due to its ability to inhibit tyrosine kinases, which are often overactive in cancer cells.

Industry: This compound is used in the development of kinase inhibitors and other pharmaceutical agents

Mécanisme D'action

Target of Action

Lavendustin C is a potent inhibitor of several key proteins. Its primary targets include the Ca2+ calmodulin-dependent kinase II (CaMK II) , EGFR-associated tyrosine kinase , and pp60c-src(+) kinase . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and signal transduction.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits CaMK II with an IC50 of 0.2 µM, EGFR-associated tyrosine kinase with an IC50 of 0.012 µM, and pp60c-src(+) kinase with an IC50 of 0.5 µM . By inhibiting these kinases, this compound disrupts the normal signaling pathways within the cell, leading to changes in cellular function.

Biochemical Pathways

The inhibition of CaMK II, EGFR-associated tyrosine kinase, and pp60c-src(+) kinase by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, differentiation, and signal transduction. The exact downstream effects of this disruption depend on the specific cellular context and the other signaling molecules present .

Result of Action

The inhibition of key kinases by this compound can lead to a variety of molecular and cellular effects. For example, it can inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation . These effects can alter cellular function and potentially have therapeutic benefits in certain disease contexts.

Analyse Biochimique

Biochemical Properties

Lavendustin C interacts with several enzymes and proteins. It is known to inhibit epidermal growth factor (EGF) receptor-associated tyrosine kinase with an IC50 value of 0.012 µM . Additionally, this compound also inhibits pp60 c-src(+) kinase and Ca2+ calmodulin-dependent kinase II with IC50 values of 0.5 and 0.2 µM, respectively . These interactions play a significant role in the biochemical reactions involving this compound.

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, it has been found to inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Its primary mechanism of action is through the inhibition of tyrosine kinases, which are enzymes that transfer a phosphate group from ATP to a protein in a cell .

Temporal Effects in Laboratory Settings

It is known that this compound strongly inhibits chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization . These effects suggest that this compound may have long-term impacts on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

Given its role as a tyrosine kinase inhibitor, it is likely involved in pathways related to protein phosphorylation .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Lavendustin C peut être synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :

Matières de départ : La synthèse commence avec des matières de départ disponibles dans le commerce, telles que le 2,5-dihydroxybenzaldéhyde et l'acide 5-aminosalicylique.

Réaction de condensation : L'étape initiale implique une réaction de condensation entre le 2,5-dihydroxybenzaldéhyde et l'acide 5-aminosalicylique pour former un composé intermédiaire.

Cyclisation : L'intermédiaire subit une cyclisation en milieu acide pour former la structure de base du this compound.

Purification : Le produit final est purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir du this compound à haute pureté

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes de synthèse et de purification automatisés pour garantir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Lavendustin C subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule, conduisant à la formation d'analogues aux propriétés variées

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants dans des conditions contrôlées

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire diverses formes réduites de this compound.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme un composé outil pour étudier l'inhibition enzymatique et les interactions protéiques.

Biologie : this compound est utilisé dans des études cellulaires pour étudier les voies de transduction du signal et les réponses cellulaires à l'inhibition des kinases.

Médecine : Il a des applications thérapeutiques potentielles dans la recherche sur le cancer en raison de sa capacité à inhiber les tyrosine kinases, qui sont souvent suractivées dans les cellules cancéreuses.

Industrie : This compound est utilisé dans le développement d'inhibiteurs de kinases et d'autres agents pharmaceutiques

Mécanisme d'action

This compound exerce ses effets en inhibant les kinases clés impliquées dans les voies de signalisation cellulaire. Il se lie aux sites actifs de ces enzymes, empêchant leur activité de phosphorylation. Cette inhibition perturbe les voies de signalisation en aval, conduisant à des réponses cellulaires modifiées. Les principales cibles moléculaires comprennent la CaMK II, la tyrosine kinase associée à l'EGFR et la kinase pp60c-src .

Comparaison Avec Des Composés Similaires

Composés similaires

Lavendustin A : Un autre inhibiteur puissant de la tyrosine kinase avec une structure similaire mais une puissance et une sélectivité différentes.

Génistéine : Un phytoestrogène qui inhibe également les tyrosine kinases, mais qui a un éventail plus large d'activités biologiques.

Staurosporine : Un inhibiteur de kinase non sélectif avec un mécanisme d'action différent et un profil d'inhibition de kinase plus large

Unicité de Lavendustin C

This compound est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de la CaMK II, de la tyrosine kinase associée à l'EGFR et de la kinase pp60c-src. Cette spécificité en fait un outil précieux dans la recherche axée sur ces kinases particulières et leurs voies associées .

Activité Biologique

Lavendustin C is a notable compound that has garnered attention for its biological properties, particularly in the field of cancer research and viral inhibition. This article explores its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound, a derivative of Lavendustin A, is primarily recognized as a potent inhibitor of protein tyrosine kinases, particularly c-Src. Its structure allows it to interact with various signaling pathways that are crucial for cell proliferation and survival.

-

Inhibition of c-Src Kinase Activity :

- This compound effectively inhibits c-Src, a non-receptor tyrosine kinase involved in various cellular processes including proliferation and differentiation. This inhibition leads to reduced activation of downstream signaling pathways such as the ERK/MAPK pathway, which is essential for cell growth and survival .

- Impact on Cell Proliferation :

- Viral Inhibition :

Case Studies

-

Cancer Cell Lines :

In experimental settings using human cancer cell lines, this compound was found to significantly reduce cell viability and proliferation rates. For instance, in a study involving breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell growth, highlighting its potential as an anticancer agent. -

Dengue Virus :

Research indicated that treatment with this compound led to a marked reduction in viral titers in infected cell cultures. The compound's ability to interfere with cellular pathways essential for viral replication suggests its potential as a therapeutic agent against dengue virus infections .

Data Table: Biological Activity Summary

Propriétés

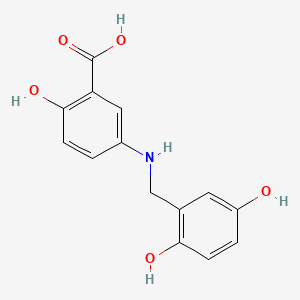

IUPAC Name |

5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULATDWLDJOKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154856 | |

| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-93-0 | |

| Record name | Lavendustin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVENDUSTIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lavendustin C?

A1: this compound acts as a potent and cell-permeable inhibitor of tyrosine kinases, particularly targeting calcium/calmodulin-dependent protein kinases (CaMKII) [, , ].

Q2: How does this compound affect endothelial function?

A2: this compound has been shown to attenuate endothelium-dependent relaxation in rat aortic rings stimulated with acetylcholine, A23187, and thapsigargin. This effect is linked to its inhibition of nitric oxide (NO) synthesis through the CaMKII pathway, impacting eNOS activity and ultimately endothelial function [, ].

Q3: Can this compound influence the effects of lipopolysaccharide (LPS) on endothelial cells?

A3: Yes, this compound has been shown to prevent the increase in intercellular resistance caused by LPS in rat skeletal muscle microvascular endothelial cells. This suggests that LPS-induced attenuation of cell-to-cell communication might involve a tyrosine kinase-dependent pathway [].

Q4: How does this compound impact neutrophil activation?

A4: Research indicates that this compound inhibits various neutrophil responses to stimulation by monosodium urate monohydrate (MSUM) and calcium pyrophosphate dihydrate (CPPD) crystals. This includes inhibiting chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization, suggesting the involvement of tyrosine kinases in crystal-induced neutrophil activation [].

Q5: Does this compound affect cardiac calcium channels?

A5: Studies show that this compound can prevent the reduction in binding sites for calcium channel ligands in isolated rat hearts perfused under hypocalcemic conditions. This suggests that this compound, through its inhibition of CaMKII, plays a role in the remodeling of both sarcolemmal and sarcoplasmic reticulum calcium channels in response to changes in calcium handling [].

Q6: Can this compound be used to study the regulation of the Drosophila Eag potassium channel?

A6: Yes, this compound has been used to demonstrate that the Drosophila Eag potassium channel is a direct substrate of CaMKII. Inhibition of CaMKII by this compound reduces Eag current amplitude and accelerates inactivation, leading to hyperexcitability, consistent with the phenotype observed in CaMKII-inhibited conditions [].

Q7: Are there photolabile analogs of this compound?

A8: Yes, researchers have synthesized a photolabile nitrolavendustin analog that loses its inhibitory potency upon irradiation with near-UV light. This approach allows for light-dependent control of kinase activity and may offer a valuable tool for studying kinase-mediated signaling pathways [].

Q8: Has this compound been used in the discovery of antituberculosis agents?

A9: Yes, a high-throughput screening technique utilizing a fluorescent probe identified this compound as a potential inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMET-AP1) []. This enzyme is crucial for bacterial proliferation and represents a promising target for developing new antituberculosis drugs.

Q9: What is the role of this compound in studying CAM induction in plants?

A10: this compound has been employed to investigate the signal transduction pathways involved in Crassulacean acid metabolism (CAM) induction in the common ice plant. Results showed that this compound, as a Ca2+/calmodulin-dependent protein kinase inhibitor, suppressed the stress-induced accumulation of specific gene transcripts, suggesting the involvement of protein phosphorylation events in this process [].

Q10: How does this compound compare to other tyrosine kinase inhibitors?

A11: While this compound is a widely used tool for studying tyrosine kinases, other inhibitors like genistein, tyrphostin A23, PP2, and geldanamycin also exist. Each inhibitor may exhibit different selectivity profiles for specific tyrosine kinases and downstream pathways [, ]. Therefore, choosing the appropriate inhibitor depends on the specific research question and target of interest.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.